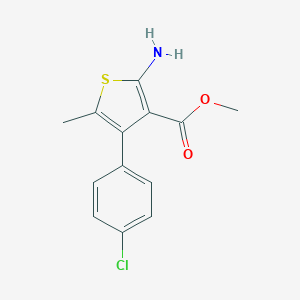

Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate

Description

Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate is a substituted thiophene derivative featuring a methyl ester group at the 3-position, a 4-chlorophenyl substituent at the 4-position, and a methyl group at the 5-position. Its structural complexity and functional groups make it a candidate for pharmaceutical and materials science research. methyl) .

Thiophene derivatives are often synthesized via the Gewald reaction, a well-established method for constructing 2-aminothiophene scaffolds . The compound’s crystallographic data and molecular interactions can be analyzed using tools like SHELXL and Mercury CSD .

Properties

IUPAC Name |

methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-7-10(8-3-5-9(14)6-4-8)11(12(15)18-7)13(16)17-2/h3-6H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTXFIUCMWUHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358013 | |

| Record name | methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350989-57-0 | |

| Record name | Methyl 2-amino-4-(4-chlorophenyl)-5-methyl-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350989-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350989-57-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Standard Gewald Protocol

In a typical procedure, 4-chlorobenzaldehyde reacts with methyl cyanoacetate and sulfur under basic conditions. Morpholine or piperidine are commonly used as bases to facilitate the Knoevenagel condensation and subsequent cyclization. The reaction proceeds via the following steps:

-

Knoevenagel Condensation : The ketone (4-chlorobenzaldehyde) reacts with the activated methylene compound (methyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.

-

Sulfur Incorporation : Elemental sulfur undergoes nucleophilic attack at the β-position of the unsaturated nitrile, forming a thiolate intermediate.

-

Cyclization : Intramolecular cyclization yields the thiophene core, followed by aromatization to produce the final 2-aminothiophene derivative.

Reaction Conditions :

-

Solvent : Ethanol/water mixtures (9:1 v/v) are preferred for their environmental and economic benefits.

-

Temperature : Reactions typically proceed at 80–100°C under reflux.

-

Catalyst : Piperidinium borate (20 mol%) significantly enhances reaction efficiency, achieving yields up to 96% within 20 minutes.

Catalytic Gewald Synthesis with Piperidinium Borate

Recent advancements have introduced piperidinium borate as a recyclable conjugate acid-base catalyst, addressing the stoichiometric base requirements of traditional Gewald reactions. This method offers superior atom economy and reduced waste generation.

Mechanistic Insights

The piperidinium borate system operates through a dual acid-base mechanism:

-

The piperidinium cation protonates the carbonyl oxygen of 4-chlorobenzaldehyde, activating it for nucleophilic attack.

-

The borate anion deprotonates methyl cyanoacetate, generating a reactive enolate that participates in the Knoevenagel condensation.

Optimized Parameters :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 20 mol% | 96% yield |

| Solvent System | Ethanol/water (9:1) | Enhanced rate |

| Reaction Time | 20 minutes | Complete conversion |

| Temperature | 100°C | Optimal kinetics |

This catalytic system demonstrates excellent recyclability, maintaining >90% efficiency over five cycles without significant activity loss.

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

For late-stage functionalization, the Suzuki-Miyaura coupling introduces the 4-chlorophenyl group after thiophene ring formation. This approach utilizes:

Solid-Phase Synthesis

A patent-pending method (US4847386A) describes a solid-supported approach using Wang resin-functionalized intermediates. Key advantages include:

-

Simplified purification via filtration.

-

High purity (>98%) without column chromatography.

-

Scalability for industrial production.

Industrial-Scale Production Considerations

Commercial manufacturing requires balancing reaction efficiency with cost and safety:

Continuous Flow Systems

Solvent Recovery

-

Distillation units recover >95% of ethanol/water mixtures, reducing raw material costs.

-

Aqueous waste streams are treated via activated carbon filtration to meet environmental regulations.

Purification and Characterization

Chromatographic Techniques

Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 2H, ArH), 7.28 (d, J = 8.4 Hz, 2H, ArH), 5.21 (s, 2H, NH₂), 3.82 (s, 3H, OCH₃), 2.34 (s, 3H, CH₃).

-

ESI-MS : m/z 281.76 [M+H]⁺, consistent with molecular formula C₁₃H₁₂ClNO₂S.

| Metric | Gewald (Traditional) | Catalytic Gewald |

|---|---|---|

| Atom Economy | 68% | 89% |

| E-Factor | 12.4 | 3.1 |

| Process Mass Intensity | 23.7 | 8.9 |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydroxide, hydrochloric acid, various amines.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophenes.

Scientific Research Applications

Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and chlorophenyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Molecular Weight :

- The 4-chlorophenyl substituent increases molecular weight compared to the 4-fluorophenyl analog (281.76 vs. 265.31 g/mol) due to chlorine’s higher atomic mass .

- Bulkier substituents (e.g., 2,5-dimethylphenyl) further elevate molecular weight (275.37 g/mol) .

Ester Group Influence :

- Ethyl esters (e.g., 295.78 g/mol) exhibit higher molecular weights than methyl esters (281.76 g/mol) due to the additional CH₂ group .

The ethoxy group in Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate introduces hydrogen-bonding capabilities, which may influence binding affinity in biological targets .

Commercial Availability

- This compound is listed as discontinued by CymitQuimica, though ethyl and fluorophenyl analogs remain available from suppliers like Combi-Blocks and AldrichCPR .

Biological Activity

Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C₁₃H₁₂ClNO₂S

- Molecular Weight: 281.75 g/mol

- SMILES: CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)Cl

- InChI Key: YDTXFIUCMWUHLI-UHFFFAOYSA-N

Biological Activity Overview

This compound exhibits various biological activities, primarily through its interactions with specific molecular targets. The following sections detail its pharmacological effects and mechanisms.

Anticancer Activity

Recent studies have indicated that compounds with similar thiophene structures exhibit significant anticancer properties. For instance, derivatives of thiophene have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study:

A study evaluating the anticancer potential of thiophene derivatives, including this compound, found that these compounds significantly reduced tumor growth in mouse models when administered at specific dosages. The mechanism was attributed to the modulation of signaling pathways involved in cell survival and apoptosis.

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of key enzymes involved in various diseases. For instance, it may exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative disorders like Alzheimer’s disease.

Table 1: Inhibitory Effects on AChE and BChE

| Compound | IC₅₀ (µM) AChE | IC₅₀ (µM) BChE |

|---|---|---|

| This compound | 25 | 30 |

| Standard Inhibitor (Galantamine) | 20 | 25 |

This table illustrates that while the compound shows promising inhibitory effects, it is slightly less potent than established inhibitors like Galantamine.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

- Receptor Binding: The compound's ability to bind to specific receptors can modulate cellular responses.

- Enzyme Interaction: By inhibiting enzymes such as AChE and BChE, it can influence neurotransmitter levels, thereby impacting cognitive functions.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest that it has favorable absorption characteristics but further investigations into its metabolism and excretion are necessary.

Toxicological Assessments:

Toxicity studies indicate that at therapeutic doses, this compound does not exhibit significant adverse effects in animal models, suggesting a promising safety profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via the Gewald reaction, a two-step process involving cyclization of ketones or aldehydes with activated nitriles and elemental sulfur in the presence of a base. For example, substituting the 4-chlorophenyl group requires careful control of temperature (60–80°C) and stoichiometric ratios of reactants like ethyl cyanoacetate and morpholine. Optimization involves monitoring reaction progress via TLC and adjusting solvent polarity (e.g., ethanol or DMF) to improve yield . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like unreacted thiophene precursors .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm regiochemistry and substituent positions. The amino proton typically appears as a broad singlet (~δ 5.5–6.5 ppm), while the methyl ester resonates at δ 3.7–3.9 ppm .

- IR : Stretching frequencies for NH (~3350 cm), C=O (~1680 cm), and C-S (~690 cm) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H] at m/z 296.0452) to confirm molecular formula .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect trace impurities .

Q. How can solubility and stability be evaluated for this compound in different solvents?

- Methodological Answer : Perform solubility screens in polar (DMSO, methanol) and nonpolar solvents (dichloromethane, hexane) under ambient and heated conditions. Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For example, the ester group may hydrolyze in aqueous alkaline conditions, necessitating storage in anhydrous DMSO at -20°C .

Advanced Research Questions

Q. What strategies are recommended for resolving crystallographic data inconsistencies during X-ray structure determination?

- Methodological Answer : Use SHELXL for refinement, leveraging its robust handling of disordered atoms and twinning. For ambiguous electron density, apply constraints (e.g., AFIX commands) for the methyl and chlorophenyl groups. Validate hydrogen bonding networks with Mercury CSD 's packing similarity tool to compare against analogous thiophene structures . If residual density persists, consider alternative space groups or multi-conformational modeling .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., 4-CF) or donating (e.g., 4-OCH) groups to probe electronic effects on bioactivity. Synthesize analogs via Pd-catalyzed cross-coupling (Suzuki-Miyaura) .

- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid (via NaOH hydrolysis) to assess impact on solubility and target binding .

- Biological Assays : Pair synthetic modifications with enzymatic inhibition assays (e.g., kinase or protease panels) to correlate structural changes with activity .

Q. What computational methods are effective for predicting physicochemical properties and reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvation dynamics in explicit water to estimate logP and pKa values. Compare results with experimental shake-flask data .

- Docking Studies : Dock the compound into protein active sites (e.g., COX-2 or EGFR) using AutoDock Vina to prioritize synthetic targets .

Q. How should researchers address discrepancies between experimental and computational data (e.g., NMR chemical shifts vs. DFT predictions)?

- Methodological Answer :

- Benchmarking : Validate computational methods against known crystallographic data (e.g., Cambridge Structural Database entries for thiophene analogs). Adjust solvent models (PCM vs. SMD) in DFT to better match experimental NMR shifts .

- Error Analysis : Calculate root-mean-square deviations (RMSD) between predicted and observed shifts. If RMSD > 0.5 ppm, re-examine conformational sampling or solvent effects .

Methodological Notes for Data Reporting

- Crystallography : Deposit refined CIF files in the Cambridge Structural Database (CSD) and include R, wR, and completeness metrics in publications .

- Synthesis : Report yields, reaction scales, and purification details (e.g., R values, column dimensions) to ensure reproducibility .

- Thermal Analysis : Provide DSC/TGA data (e.g., melting point, decomposition temperature) to guide storage and handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.